molecular formula C12H11BrF5N B1408681 1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine CAS No. 1707367-58-5

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine

Cat. No.: B1408681
CAS No.: 1707367-58-5
M. Wt: 344.12 g/mol
InChI Key: KUAWCOUOHWQIBW-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and two fluorine atoms attached to a piperidine ring. The unique structural features of this compound make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon–carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom and piperidine ring contribute to the compound’s binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

    1-(3-Chloro-2-(trifluoromethyl)phenyl)-4,4-difluoropiperidine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    1-(3-Bromo-2-(trifluoromethyl)phenyl)-4,4-difluoropyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF5N/c13-8-2-1-3-9(10(8)12(16,17)18)19-6-4-11(14,15)5-7-19/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAWCOUOHWQIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174119
Record name Piperidine, 1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-58-5
Record name Piperidine, 1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[3-bromo-2-(trifluoromethyl)phenyl]-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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